(R)-2-Amino-4,4-dimethylpentanoic acid

Overview

Description

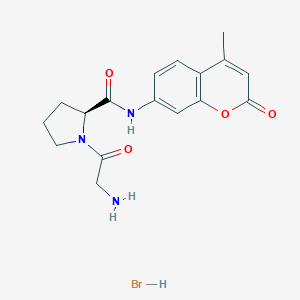

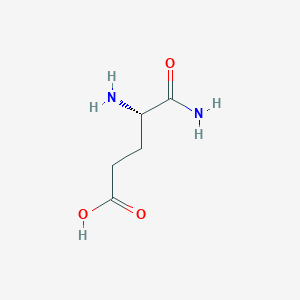

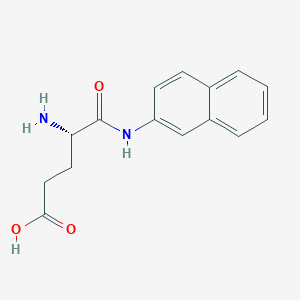

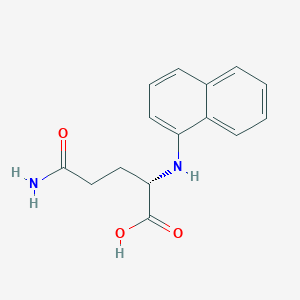

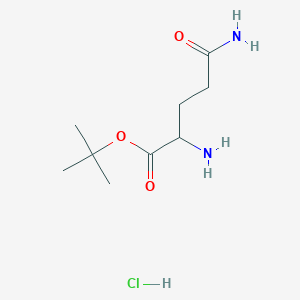

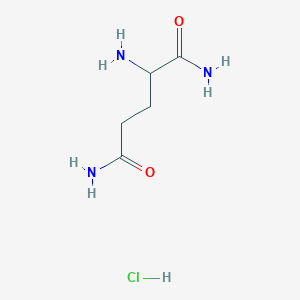

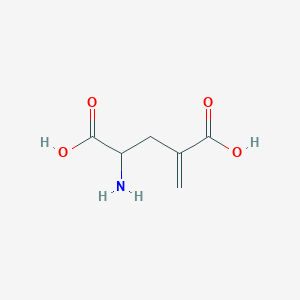

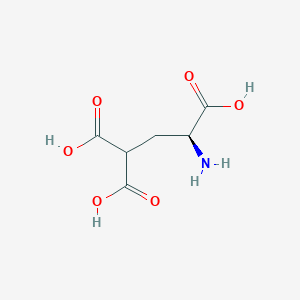

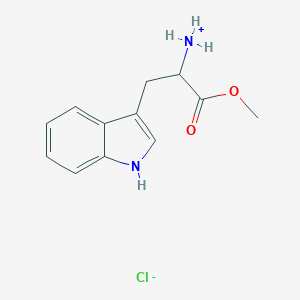

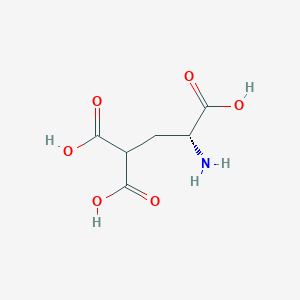

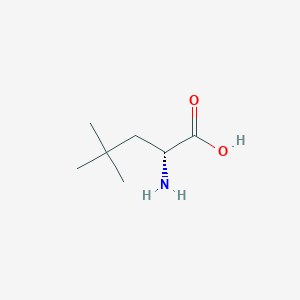

Amino acids are organic molecules that consist of a basic amino group, an acidic carboxyl group, and a unique organic side chain . The “®” in the name indicates the configuration of the molecule, referring to the arrangement of atoms in three-dimensional space.

Synthesis Analysis

The synthesis of amino acids often involves methods such as nucleophilic substitution, elimination, and halogenation . The specific synthesis pathway would depend on the structure of the amino acid and the starting materials available.Molecular Structure Analysis

The molecular structure of an amino acid like “®-2-Amino-4,4-dimethylpentanoic acid” would include an amino group (-NH2), a carboxyl group (-COOH), and a specific side chain. The side chain for this particular amino acid would be a 4,4-dimethylpentanoic acid group .Chemical Reactions Analysis

Amino acids can participate in a variety of chemical reactions. They can act as both acids and bases, donating or accepting protons . The specific reactions that “®-2-Amino-4,4-dimethylpentanoic acid” would participate in would depend on its side chain.Physical And Chemical Properties Analysis

The physical and chemical properties of an amino acid like “®-2-Amino-4,4-dimethylpentanoic acid” would depend on its specific structure. Factors such as solubility, melting point, and pKa would be influenced by the nature of the side chain .Scientific Research Applications

Astrobiology and Organic Chemistry : A study by Cronin and Pizzarello (1997) explored stereoisomers of amino acids, including those similar to (R)-2-Amino-4,4-dimethylpentanoic acid, in the Murchison meteorite. They found an excess of the L-enantiomer, indicating an asymmetric influence on organic chemical evolution before the origin of life (Cronin & Pizzarello, 1997).

Biological Significance in Natural Products : The paper by Viso et al. (2011) discussed the biological significance of atypical amino acids, including diamino acids and their derivatives, which are structurally related to (R)-2-Amino-4,4-dimethylpentanoic acid. These compounds have valuable biological properties and serve as building blocks for new molecules or as surrogates of native amino acids (Viso et al., 2011).

Peptide Research : Pospíšek and Bláha (1987) studied peptides containing noncoded amino acids with bulky side chains, including neopentylglycine (2-amino-4,4-dimethylpentanoic acid). Their research focused on the synthesis and properties of these peptides, highlighting the effect of the neopentyl side chain on peptide conformation and properties (Pospíšek & Bláha, 1987).

Hydrogenation Reactions in Organic Synthesis : Li Xing-shu and Xie Rugang (1996) investigated the enantioselective reduction of aromatic ketones using (R)-cyclic sulfur-containing α-amino acids as auxiliaries, which are structurally similar to (R)-2-Amino-4,4-dimethylpentanoic acid. This highlights the compound's relevance in catalytic reactions (Li Xing-shu & Xie Rugang, 1996).

Analytical Chemistry : Fürst et al. (1990) described high-performance liquid chromatography methods for amino acid analysis, potentially including compounds like (R)-2-Amino-4,4-dimethylpentanoic acid. This research is relevant for the analysis and quantification of such amino acids in various samples (Fürst et al., 1990).

Medicinal Chemistry and Drug Development : Several studies focus on the synthesis and biological activity of amino acids structurally similar to (R)-2-Amino-4,4-dimethylpentanoic acid. These include research on enantioselective synthesis, biological significance, and therapeutic applications, as well as their role in drug development and as inhibitors in enzymatic reactions. For example, Maity et al. (2015) and Nian et al. (2016) explored the synthesis and application of d-amino acids and their derivatives in medicinal chemistry (Maity et al., 2015), (Nian et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2R)-2-amino-4,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBSHGLDBQBSPI-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426199 | |

| Record name | 4-Methyl-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-4,4-dimethylpentanoic acid | |

CAS RN |

88319-43-1 | |

| Record name | 4-Methyl-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.